Gpr88-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

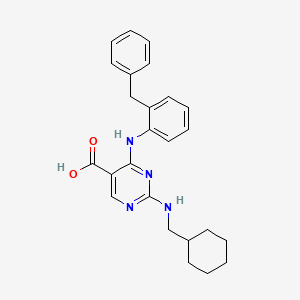

Molecular Formula |

C25H28N4O2 |

|---|---|

Molecular Weight |

416.5 g/mol |

IUPAC Name |

4-(2-benzylanilino)-2-(cyclohexylmethylamino)pyrimidine-5-carboxylic acid |

InChI |

InChI=1S/C25H28N4O2/c30-24(31)21-17-27-25(26-16-19-11-5-2-6-12-19)29-23(21)28-22-14-8-7-13-20(22)15-18-9-3-1-4-10-18/h1,3-4,7-10,13-14,17,19H,2,5-6,11-12,15-16H2,(H,30,31)(H2,26,27,28,29) |

InChI Key |

XZFTUBCGJFWCHL-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)CNC2=NC=C(C(=N2)NC3=CC=CC=C3CC4=CC=CC=C4)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Gpr88-IN-1: A Technical Guide to its Presumed Mechanism of Action

Disclaimer: As of late 2025, there is a notable absence of published scientific literature detailing the specific mechanism of action, quantitative data (e.g., IC50, Ki), or detailed experimental characterization of the compound known as Gpr88-IN-1. Commercial suppliers list it as a GPR88 inhibitor intended for research purposes.[1][2][3][4] This guide, therefore, provides a comprehensive overview of the established signaling pathway of the G protein-coupled receptor 88 (GPR88) and outlines the standard methodologies and theoretical framework that would be employed to characterize a putative inhibitor like this compound.

Introduction to GPR88

G protein-coupled receptor 88 (GPR88) is a Class A orphan GPCR, meaning its endogenous ligand has not yet been identified.[3][5] It is predominantly expressed in the striatum region of the brain, a critical hub for motor control, cognition, and reward processing.[5] This specific localization has implicated GPR88 in a variety of neuropsychiatric and neurodegenerative disorders, including schizophrenia, Parkinson's disease, anxiety, and addiction, making it a compelling target for therapeutic development.[5][6]

The GPR88 Signaling Pathway

The primary signaling mechanism of GPR88 involves its coupling to inhibitory G proteins of the Gαi/o family.[5] Upon activation, GPR88 initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[5] This reduction in cAMP modulates the activity of downstream effectors like Protein Kinase A (PKA), ultimately influencing neuronal excitability and function.

Beyond this canonical pathway, GPR88 is also known to physically interact with and modulate the signaling of other GPCRs, such as opioid and dopamine receptors.[7] This "buffering" role adds another layer of complexity to its function, as it can dampen the signaling of other receptor systems in the striatum.

Characterizing a GPR88 Inhibitor: A Hypothetical Framework for this compound

An inhibitor of GPR88 would be expected to counteract the receptor's basal or agonist-induced activity. This could occur through several mechanisms, such as competitive antagonism (binding to the same site as an agonist), non-competitive antagonism (binding to an allosteric site), or inverse agonism (reducing the constitutive, ligand-independent activity of the receptor).

Quantitative Data for Known GPR88 Agonists

While no potency data is available for this compound, the potencies of several well-characterized synthetic agonists provide a benchmark for GPR88-ligand interactions. This data is typically determined using in vitro functional assays.

| Compound Name | Compound Type | Assay Type | EC₅₀ (nM) | Reference Cell Line |

| 2-PCCA hydrochloride | Agonist | cAMP Inhibition | 116 | HEK293 |

| (1R,2R)-2-PCCA | Agonist | cAMP Inhibition | 3 | Cell-free assay |

| RTI-13951-33 | Agonist | cAMP Inhibition | 25 | CHO-K1 |

| RTI-122 | Agonist | cAMP Inhibition | 11 | Not Specified |

| GPR88 agonist 3 | Agonist | cAMP Inhibition | 204 | Not Specified |

Table 1: Summary of reported in vitro potencies for select GPR88 agonists. EC₅₀ values represent the concentration of the agonist that produces 50% of the maximal response.[3]

Experimental Protocols for Inhibitor Characterization

To define the mechanism of action of a putative inhibitor like this compound, a series of established GPCR assays would be performed.

3.2.1 cAMP Functional Assay (Antagonist Mode)

This is the most direct method to measure the inhibition of GPR88's primary signaling output.

-

Objective: To determine if this compound can block the cAMP reduction induced by a known GPR88 agonist (e.g., RTI-13951-33).

-

Methodology:

-

Cell Culture: CHO-K1 or HEK293 cells stably expressing human or rat GPR88 are cultured to confluence in appropriate media (e.g., DMEM/F12 with 10% FBS and a selection antibiotic like puromycin).

-

Assay Preparation: Cells are harvested and seeded into 384-well plates.

-

Compound Addition: Cells are pre-incubated with varying concentrations of this compound.

-

Stimulation: A fixed concentration of a GPR88 agonist (typically at its EC₈₀) is added to the wells in the presence of a phosphodiesterase inhibitor (e.g., IBMX) and forskolin (to stimulate adenylyl cyclase and create a measurable cAMP window).

-

Detection: After incubation, intracellular cAMP levels are measured using a detection kit, such as a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay.

-

Data Analysis: The ability of this compound to reverse the agonist-induced drop in the FRET signal is measured, and an IC₅₀ value (the concentration of inhibitor that blocks 50% of the agonist response) is calculated.

-

3.2.2 [³⁵S]GTPγS Binding Assay

This assay provides a more proximal measure of G protein activation.

-

Objective: To determine if this compound prevents agonist-induced G protein activation.

-

Methodology:

-

Membrane Preparation: Membranes are prepared from cells overexpressing GPR88 or from striatal tissue of wild-type mice.

-

Binding Reaction: Membranes are incubated with a GPR88 agonist, varying concentrations of this compound, GDP, and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

-

Separation: The reaction is terminated, and membrane-bound [³⁵S]GTPγS is separated from the unbound nucleotide via rapid filtration.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: A successful inhibitor will reduce the agonist-stimulated increase in [³⁵S]GTPγS binding.

-

3.2.3 Calcium Mobilization Assay (for High-Throughput Screening)

While GPR88 is Gαi/o-coupled and does not naturally signal through calcium, cell lines can be engineered to co-express a promiscuous G protein (like Gαqi5) that redirects the signal to the calcium pathway, which is amenable to high-throughput screening.

-

Objective: To rapidly screen for compounds that block GPR88 activation.

-

Methodology:

-

Cell Line: A CHO cell line stably co-expressing GPR88 and a promiscuous G protein (e.g., Gαqi5) is used.[8]

-

Calcium Indicator: Cells are loaded with a calcium-sensitive fluorescent dye.

-

Compound Screening: this compound (and other test compounds) are added, followed by a GPR88 agonist.

-

Detection: Changes in intracellular calcium are measured as changes in fluorescence using a plate reader.

-

Analysis: Hits are identified as compounds that prevent the agonist-induced calcium flux.

-

Presumed Inhibitory Mechanism of this compound

Assuming this compound acts as a competitive antagonist, its primary mechanism would be to occupy the same binding site on the GPR88 receptor as a synthetic agonist or the yet-to-be-discovered endogenous ligand. By doing so, it would prevent the receptor from adopting its active conformation, thereby blocking the dissociation of the Gαi/o subunit and the subsequent inhibition of adenylyl cyclase. This would leave the cAMP signaling pathway at its basal, unstimulated level.

Conclusion

This compound is commercially available as a GPR88 inhibitor, yet it lacks a publically accessible portfolio of scientific data to confirm its mechanism and potency. The technical framework presented here, based on the established pharmacology of GPR88 and standard practices in GPCR drug discovery, provides a robust roadmap for the thorough characterization of this and other novel GPR88 modulators. Such studies are essential to validate these tool compounds and unlock the full therapeutic potential of targeting the GPR88 receptor.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. sanbio.nl [sanbio.nl]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | GPR | 714265-50-6 | Invivochem [invivochem.com]

- 5. Orphan Receptor GPR88 as an Emerging Neurotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. The orphan receptor GPR88 blunts the signaling of opioid receptors and multiple striatal GPCRs | eLife [elifesciences.org]

- 8. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

GPR88 Ligands: A Technical Overview of Discovery, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

GPR88, an orphan GPCR predominantly expressed in the striatum, has emerged as a promising therapeutic target for a variety of central nervous system (CNS) disorders, including Parkinson's disease, schizophrenia, and substance use disorders.[3][4] The development of potent and selective ligands for GPR88 is crucial for elucidating its physiological functions and for advancing novel therapeutic strategies.

Quantitative Data of GPR88 Agonists

The following tables summarize the in vitro potencies of representative GPR88 agonists from different chemical scaffolds. These compounds have been pivotal in characterizing the pharmacology of the receptor.

| Compound | Assay Type | Cell Line | EC50 (nM) | Reference |

| 2-PCCA Analogues | ||||

| (1R,2R)-2-PCCA | cAMP Functional Assay | HEK293 | 3.1 | [3] |

| (±)-1 (racemate of 2-PCCA) | cAMP Functional Assay | HEK293T/GPR88 | 877 | [3] |

| (1R,2R)-isomer of (±)-1 | cAMP Functional Assay | HEK293T/GPR88 | 373 | [3] |

| RTI-13951-33 | ||||

| RTI-13951-33 | cAMP Functional Assay | - | 25 | [5] |

| Phenylglycinol Derivatives | ||||

| Compound 6 | [35S]GTPγS Binding Assay | Striatal Membranes | - | [4] |

Table 1: In Vitro Potency of Selected GPR88 Agonists.

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of research. Below are protocols for key experiments used in the characterization of GPR88 ligands.

1. cAMP Accumulation Assay

This assay is a cornerstone for determining the functional activity of GPR88 agonists, as the receptor is known to couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.

-

Cell Culture and Transfection:

-

HEK293 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Cells are transiently or stably transfected with a plasmid encoding human GPR88. For stable cell lines, selection with an appropriate antibiotic (e.g., G418) is performed.

-

-

Assay Procedure (using a LANCE TR-FRET Assay):

-

Cells are harvested and seeded into 384-well plates.

-

Cells are stimulated with a known adenylyl cyclase activator, such as forskolin, in the presence of varying concentrations of the test compound (GPR88 agonist).

-

The reaction is incubated at room temperature for a specified time (e.g., 30 minutes).

-

Lysis buffer containing a europium-labeled anti-cAMP antibody and a dye-labeled cAMP tracer is added.

-

After incubation, the TR-FRET signal is measured using a plate reader. The signal is inversely proportional to the intracellular cAMP concentration.

-

EC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.[4]

-

2. [35S]GTPγS Binding Assay

This assay directly measures the activation of G proteins by a GPCR agonist and is a valuable tool for confirming the Gαi/o coupling of GPR88.

-

Membrane Preparation:

-

Striatal tissue from wild-type and GPR88 knockout mice is homogenized in ice-cold buffer.

-

The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at high speed to pellet the membranes.

-

The membrane pellet is washed and resuspended in assay buffer. Protein concentration is determined using a Bradford assay.

-

-

Assay Procedure:

-

Membranes are incubated with varying concentrations of the GPR88 agonist in the presence of GDP and [35S]GTPγS.

-

The reaction is incubated at 30°C for 60 minutes.

-

The reaction is terminated by rapid filtration through glass fiber filters.

-

The filters are washed with ice-cold buffer to remove unbound [35S]GTPγS.

-

The amount of bound radioactivity on the filters is quantified by liquid scintillation counting.

-

EC50 and Bmax values are determined from the concentration-response curves.[6]

-

Signaling Pathways and Experimental Workflows

GPR88 Signaling Pathway

GPR88 activation by an agonist leads to the inhibition of adenylyl cyclase and a reduction in cAMP levels through its coupling to Gαi/o proteins. This signaling cascade is a key mechanism by which GPR88 modulates neuronal excitability.

GPR88 Signaling Cascade.

General Workflow for GPR88 Agonist Discovery and Characterization

The discovery and validation of novel GPR88 agonists typically follow a multi-step process, from initial screening to in vivo testing.

Experimental workflow for GPR88 agonist development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. genecards.org [genecards.org]

- 3. Orphan Receptor GPR88 as an Emerging Neurotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Structure–Activity Relationship Studies of Novel GPR88 Agonists (4-Substituted-phenyl)acetamides Based on the Reversed Amide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of a Potent, Selective, and Brain-Penetrant Small Molecule that Activates the Orphan Receptor GPR88 and Reduces Alcohol Intake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mapping GPR88-Venus illuminates a novel role for GPR88 in Sensory Processing - PMC [pmc.ncbi.nlm.nih.gov]

GPR88 Target Engagement and Ligand Binding: A Technical Guide

Disclaimer: The initial topic of this guide was "Gpr88-IN-1 target engagement and binding site." However, a comprehensive review of publicly available scientific literature and databases reveals a significant lack of pharmacological data for a compound designated "this compound." While listed by some chemical suppliers as a GPR88 inhibitor, there is no published data to characterize its binding affinity, potency, or mechanism of action.[1] This guide has therefore been broadened to focus on the well-characterized target engagement and binding sites of the G protein-coupled receptor 88 (GPR88), utilizing data from extensively studied tool compounds.

Executive Summary

G protein-coupled receptor 88 (GPR88) is a class A orphan GPCR predominantly expressed in the striatum, a critical brain region for motor control, cognition, and reward.[2] Its association with neuropsychiatric and neurodegenerative disorders, including schizophrenia, Parkinson's disease, and addiction, has positioned it as a promising therapeutic target.[3] GPR88 canonically couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cyclic adenosine monophosphate (cAMP) levels.[2] Recent breakthroughs in structural biology have provided unprecedented insights into GPR88's activation and ligand binding, revealing a novel allosteric binding site that is crucial for the action of known synthetic agonists. This guide provides a comprehensive overview of the quantitative data, experimental protocols, and molecular mechanisms governing ligand interaction with GPR88.

Quantitative Data on GPR88 Ligands

The following tables summarize the in vitro potency and binding affinity for well-characterized synthetic agonists of GPR88. These compounds have been instrumental in elucidating the receptor's function.

Table 1: Functional Potency (EC₅₀) of GPR88 Agonists in cAMP Assays

| Compound | Cell Line | Assay Type | EC₅₀ (nM) | Reference(s) |

| (1R,2R)-2-PCCA | HEK293 (stable) | GloSensor cAMP | 603 | [2] |

| CHO (stable) | LANCE cAMP | 56 | [2][4] | |

| HEK293T | HTRF cAMP | 3.1 | [2] | |

| (±)-2-PCCA | HEK293 (stable) | GloSensor cAMP | 911 | [2] |

| CHO (stable) | LANCE cAMP | 116 | [1][2] | |

| RTI-13951-33 | CHO (stable) | cAMP Functional Assay | 25 - 45 | [1][5] |

| RTI-122 | CHO | TR-FRET cAMP | 11 | [1][6] |

| 2-AMPP | N/A | cAMP Assay | 304 | [5] |

Table 2: Binding Affinity (Kᵢ / Kₑ) of GPR88 Ligands

| Compound | Radioligand | Membrane Source | Assay Type | Kᵢ / Kₑ (nM) | Reference(s) |

| [³H]RTI-33 | N/A | PPLS-HA-hGPR88-CHO | Saturation Binding | 85 (Kₑ) | [5] |

| RTI-13951-33 | [³H]RTI-33 | PPLS-HA-hGPR88-CHO | Competition Binding | 224 (Kᵢ) | [5] |

| (1R,2R)-2-PCCA | [³H]RTI-33 | PPLS-HA-hGPR88-CHO | Competition Binding | 277 (Kᵢ) | [5] |

| (1S,2S)-2-PCCA | [³H]RTI-33 | PPLS-HA-hGPR88-CHO | Competition Binding | 487 (Kᵢ) | [5] |

| 2-AMPP | [³H]RTI-33 | PPLS-HA-hGPR88-CHO | Competition Binding | 219 (Kᵢ) | [5] |

GPR88 Binding Sites and Mechanism of Action

Contrary to initial assumptions based on homology modeling, recent cryogenic electron microscopy (cryo-EM) studies of the GPR88-Gαi1 complex have revealed that the synthetic agonist (1R,2R)-2-PCCA functions as an ago-allosteric modulator .[7][8]

The Allosteric Binding Site

The primary binding site for 2-PCCA is not the canonical orthosteric pocket within the transmembrane helices, but a novel allosteric pocket located on the intracellular side of the receptor. This pocket is formed at the interface of GPR88 and the Gαi1 protein, specifically by the cytoplasmic ends of transmembrane segments (TMs) TM5 , TM6 , and the C-terminus of the α5 helix of the Gαi1 subunit .[5][7][8] Binding of the agonist to this site directly stabilizes the active GPR88-G protein complex, enhancing signal transduction. Mutagenesis studies have confirmed that hydrophobic residues within this pocket, such as L209, V216, V219, and L287, are critical for agonist function.[3]

The Putative Orthosteric Site

The same cryo-EM studies also identified an unassigned electron density in the canonical orthosteric pocket, located more extracellularly between TM3, TM4, TM5, and TM7.[7][9] This suggests the existence of a binding site for a yet-to-be-identified endogenous ligand. The presence of two distinct sites opens the possibility for complex regulation of GPR88 by both endogenous molecules and allosteric modulators.

GPR88 Signaling Pathway

GPR88 activation by an agonist leads to a canonical Gαi/o-mediated signaling cascade. The activated Gαi subunit inhibits adenylyl cyclase, which in turn reduces the conversion of ATP to cAMP. This decrease in intracellular cAMP concentration modulates the activity of downstream effectors like Protein Kinase A (PKA), impacting gene transcription and neuronal excitability.[2]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Orphan Receptor GPR88 as an Emerging Neurotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activation and allosteric regulation of the orphan GPR88-Gi1 signaling complex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and pharmacological validation of a novel radioligand for the orphan GPR88 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. guidetopharmacology.org [guidetopharmacology.org]

- 7. researchgate.net [researchgate.net]

- 8. Activation and allosteric regulation of the orphan GPR88-Gi1 signaling complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Allosteric modulation of G protein-coupled receptor signaling [frontiersin.org]

A Technical Guide to the In Vitro Investigation of GPR88 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential in vitro methodologies for the identification and characterization of inhibitors targeting the G protein-coupled receptor 88 (GPR88). Given the nascent stage of GPR88 inhibitor discovery, this document focuses on the foundational assays and workflows required to prosecute a successful inhibitor screening campaign and characterize lead compounds.

Introduction to GPR88

G protein-coupled receptor 88 (GPR88) is a Class A orphan GPCR predominantly expressed in the striatum region of the brain, including the caudate putamen and nucleus accumbens.[1][2][3] Its localization in brain circuits critical for motor control, cognition, and reward processing has implicated GPR88 as a promising therapeutic target for a range of central nervous system (CNS) disorders, including Parkinson's disease, schizophrenia, and substance use disorders.[3][4]

The endogenous ligand for GPR88 remains unknown.[1] However, the development of synthetic agonists has been crucial in elucidating its primary signaling mechanism.[3] While a compound designated "GPR88-IN-1" is commercially listed as an inhibitor, detailed characterization data is not yet publicly available.[1] Therefore, robust in vitro platforms are essential for discovering and validating novel GPR88 inhibitors, which would serve as invaluable tools for both basic research and therapeutic development.

GPR88 Signaling Pathways

GPR88 canonically couples to the Gαi/o family of G proteins.[3][5] Upon activation, the receptor inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[3] This reduction in cAMP modulates the activity of downstream effectors such as Protein Kinase A (PKA), ultimately influencing cellular function.

Furthermore, emerging evidence suggests GPR88 can modulate the signaling of other GPCRs, including opioid receptors, by forming heteromers or through other mechanisms, thereby blunting their G protein-dependent signaling and β-arrestin recruitment.[6][7] An inhibitor of GPR88 could therefore not only block its intrinsic signaling but also disinhibit the signaling of other receptors, adding a layer of complexity and therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Mapping GPR88-Venus illuminates a novel role for GPR88 in Sensory Processing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Orphan Receptor GPR88 as an Emerging Neurotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New twist on orphan receptor GPR88 function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GPR88 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. The orphan receptor GPR88 blunts the signaling of opioid receptors and multiple striatal GPCRs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

GPR88-IN-1 and its Impact on Striatal Neurons: A Technical Guide on GPR88 Modulation

Disclaimer: As of late 2025, publicly available scientific literature lacks specific data on the compound "Gpr88-IN-1." While listed as a GPR88 inhibitor by commercial suppliers, no peer-reviewed studies detailing its pharmacological properties, mechanism of action, or effects on striatal neurons have been published. Therefore, this document will provide an in-depth overview of the effects of GPR88 modulation in striatal neurons, drawing on the extensive research from genetic knockout studies and the application of GPR88 agonists. This will serve as a foundational guide for researchers interested in the therapeutic potential of targeting this orphan receptor.

The G protein-coupled receptor 88 (GPR88) is an orphan receptor predominantly expressed in the striatum, a key component of the basal ganglia that governs motor control, reward, and cognition.[1][2] Its high expression in both direct and indirect pathway medium spiny neurons (MSNs) positions it as a critical regulator of striatal output.[1][2] GPR88 is known to couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cyclic AMP (cAMP) levels.[2] This intrinsic inhibitory nature of GPR88 signaling has significant implications for neuronal excitability and neurotransmission.

Quantitative Effects of GPR88 Modulation on Striatal Function

The following tables summarize the key quantitative findings from studies involving GPR88 knockout mice and the application of GPR88 agonists. These data provide insights into the likely consequences of GPR88 inhibition by a compound like this compound.

Table 1: Effects of GPR88 Knockout on Striatal Neurons and Behavior

| Parameter | Observation in Gpr88 KO Mice | Reference |

| Neuronal Activity | ||

| MSN Firing Rate | Increased in vivo | [1][3] |

| Glutamatergic Excitation | Increased | [1][3] |

| GABAergic Inhibition | Reduced | [1][3] |

| Receptor Signaling | ||

| δ- and μ-Opioid Receptor G Protein Coupling | Increased in striatal membranes | [4] |

| D2 Dopamine Receptor Sensitivity | Increased | [3] |

| Behavioral Outcomes | ||

| Locomotor Activity | Increased | [3] |

| Motor Coordination | Impaired | [5] |

| Cued-Based Learning | Impaired | [5] |

| Anxiety-Like Behavior | Reduced | [4] |

Table 2: Effects of GPR88 Agonists on Cellular and Behavioral Readouts

| Compound | Assay | Effect | EC50 | Reference |

| RTI-13951-33 | cAMP accumulation in recombinant cells | Inhibition | 25 nM | [6] |

| 2-PCCA | cAMP accumulation in HEK293 cells | Inhibition | 116 nM | [6] |

| RTI-13951-33 | Alcohol Drinking (in vivo) | Reduction | - | [6] |

| Compound 19 | Morphine-induced Locomotion (in vivo) | Inhibition | - | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used to investigate GPR88 function in striatal neurons.

In Vivo Electrophysiology in Gpr88 Knockout Mice

-

Objective: To measure the firing rate of medium spiny neurons (MSNs) in awake, behaving Gpr88 knockout and wild-type mice.

-

Methodology:

-

Animal Model: Adult male Gpr88 knockout mice and wild-type littermates are used.

-

Surgical Implantation: Mice are anesthetized, and a microdrive array with single-unit recording electrodes is surgically implanted, targeting the dorsal striatum.

-

Electrophysiological Recording: Following a recovery period, neuronal activity is recorded while the mice are in their home cage or performing behavioral tasks.

-

Data Analysis: Spike sorting is performed to isolate individual neuron activity. The firing rates and patterns (e.g., bursting) of putative MSNs are then compared between genotypes.[3]

-

cAMP Accumulation Assay for GPR88 Agonists

-

Objective: To determine the potency and efficacy of GPR88 agonists in vitro.

-

Methodology:

-

Cell Culture: Human embryonic kidney (HEK293) cells are transiently or stably transfected with a plasmid encoding human GPR88.

-

Assay Procedure:

-

Cells are pre-incubated with a phosphodiesterase inhibitor to prevent cAMP degradation.

-

A Gαs-coupled receptor agonist (e.g., isoproterenol) is added to stimulate adenylyl cyclase and increase basal cAMP levels.

-

Varying concentrations of the GPR88 agonist are then added.

-

-

cAMP Measurement: Intracellular cAMP levels are measured using a competitive immunoassay or a reporter gene assay (e.g., CRE-luciferase).

-

Data Analysis: The concentration-response curve for the GPR88 agonist is plotted, and the EC50 value (the concentration that produces 50% of the maximal inhibition) is calculated.[5]

-

Behavioral Assay: Locomotor Activity

-

Objective: To assess the impact of GPR88 modulation on spontaneous and drug-induced locomotor activity.

-

Methodology:

-

Animal Model: Gpr88 knockout mice or wild-type mice treated with a GPR88 modulator.

-

Apparatus: Open-field arenas equipped with infrared beams to automatically track movement.

-

Procedure:

-

Mice are placed individually into the open-field arenas.

-

Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a specified duration.

-

For drug-induced locomotor studies, mice are first habituated to the arena, then administered the drug (e.g., amphetamine, morphine, or a GPR88 agonist) and their activity is recorded.

-

-

Data Analysis: Locomotor parameters are compared between different treatment groups or genotypes.[1][3]

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows related to GPR88 in striatal neurons.

References

- 1. The orphan receptor GPR88 blunts the signaling of opioid receptors and multiple striatal GPCRs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Orphan Receptor GPR88 as an Emerging Neurotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New twist on orphan receptor GPR88 function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mice lacking GPR88 show motor deficit, improved spatial learning and low anxiety reversed by delta opioid antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Pharmacological Characterization, and Structure–Activity Relationship Studies of Small Molecular Agonists for the Orphan GPR88 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for GPR88-IN-1 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

GPR88 is an orphan G protein-coupled receptor (GPCR) predominantly expressed in the striatum region of the brain.[1][2] Its exclusive expression in the brain, particularly in medium spiny neurons, suggests a significant role in regulating motor control, cognition, and reward-based learning.[1][3] GPR88 is considered a promising therapeutic target for a variety of central nervous system (CNS) disorders, including Parkinson's disease, schizophrenia, anxiety, and addiction.[1][4] The receptor primarily couples to Gαi/o proteins, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4][5] GPR88-IN-1 is an inhibitory molecule used in the research of GPR88-related central diseases.[6] This document provides detailed protocols for in vitro assays to characterize the activity of GPR88 inhibitors like this compound.

Signaling Pathway of GPR88

GPR88 activation by an agonist initiates a signaling cascade that results in the inhibition of adenylyl cyclase, leading to a reduction in cAMP production.[4][5] This inhibitory effect on cAMP signaling is a key functional readout for GPR88 activity. Additionally, GPR88 has been shown to interact with other GPCRs, such as opioid receptors, and can modulate their signaling pathways, including G protein-dependent and β-arrestin-dependent pathways.[7][8][9]

Caption: GPR88 Signaling Pathway.

Key In Vitro Assays for this compound

Several in vitro assays can be employed to characterize the inhibitory activity of this compound. These assays are designed to measure the compound's effect on the GPR88 signaling pathway.

cAMP Measurement Assay

This is the most direct functional assay for GPR88, as the receptor's activation leads to a decrease in cAMP levels. The potency of an inhibitor like this compound can be determined by its ability to counteract the effect of a known GPR88 agonist.

Principle: The assay measures the intracellular concentration of cAMP in cells expressing GPR88. In the presence of a GPR88 agonist, cAMP levels are reduced. An inhibitor will reverse this reduction in a dose-dependent manner.

Experimental Workflow:

Caption: cAMP Measurement Assay Workflow.

Detailed Protocol:

-

Cell Culture: Culture HEK293 or CHO cells stably expressing human GPR88 in appropriate media.

-

Cell Seeding: Seed the cells into 384-well white assay plates at a density of 5,000-10,000 cells/well and incubate overnight.

-

Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a solution of a known GPR88 agonist (e.g., 2-PCCA) at its EC80 concentration and a forskolin solution (to stimulate adenylyl cyclase).

-

Assay Procedure:

-

Remove culture media from the cells.

-

Add the this compound dilutions to the wells and incubate for 15-30 minutes at room temperature.

-

Add the agonist/forskolin mixture to all wells.

-

Incubate for 30 minutes at room temperature.

-

-

cAMP Detection: Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF cAMP assay kit) according to the manufacturer's instructions.

-

Data Analysis: Plot the data as the percentage of inhibition versus the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated GPR88 receptor, which is another hallmark of GPCR activation.

Principle: Upon agonist binding, GPR88 is phosphorylated, leading to the recruitment of β-arrestin. This interaction can be detected using various technologies, such as Bioluminescence Resonance Energy Transfer (BRET). An inhibitor will block this agonist-induced recruitment.

Experimental Workflow:

Caption: β-Arrestin Recruitment Assay Workflow.

Detailed Protocol:

-

Cell Transfection: Co-transfect HEK293 cells with plasmids encoding for GPR88 fused to a Renilla luciferase (Rluc) and β-arrestin-2 fused to a Yellow Fluorescent Protein (YFP).

-

Cell Seeding: 24-48 hours post-transfection, seed the cells into 96-well white plates.

-

Assay Procedure:

-

Add the Rluc substrate (e.g., coelenterazine h) to the cells.

-

Add serial dilutions of this compound.

-

Add a GPR88 agonist at its EC80 concentration.

-

-

BRET Measurement: Immediately measure the luminescence at two wavelengths (typically ~475 nm for Rluc and ~530 nm for YFP) using a plate reader capable of BRET measurements.

-

Data Analysis: Calculate the BRET ratio (YFP emission / Rluc emission). Plot the change in BRET ratio against the inhibitor concentration to determine the IC50.

Calcium Mobilization Assay

This assay is an alternative functional readout that can be engineered for Gαi-coupled receptors like GPR88.

Principle: By co-expressing a promiscuous G protein such as Gαqi5, the Gαi-mediated signal of GPR88 can be redirected to the Gαq pathway, leading to an increase in intracellular calcium upon receptor activation.[10] An inhibitor will block this agonist-induced calcium flux.

Experimental Workflow:

References

- 1. Orphan Receptor GPR88 as an Emerging Neurotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GPR88 - a putative signaling molecule predominantly expressed in the striatum: Cellular localization and developmental regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New twist on orphan receptor GPR88 function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. The orphan receptor GPR88 blunts the signaling of opioid receptors and multiple striatal GPCRs | eLife [elifesciences.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. The orphan receptor GPR88 blunts the signaling of opioid receptors and multiple striatal GPCRs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols: Gpr88-IN-1 in Animal Models of Alcoholism

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The orphan G protein-coupled receptor GPR88 has emerged as a promising therapeutic target for alcohol use disorder (AUD).[1][2][3] It is highly expressed in the striatum, a key brain region involved in reward, motivation, and addiction.[1][2] Preclinical studies using genetic knockout models and novel pharmacological agents have demonstrated a significant role for GPR88 in modulating alcohol-related behaviors. Gpr88 knockout mice exhibit increased voluntary alcohol consumption and seeking behaviors, suggesting that the receptor plays an inhibitory role in the drive to consume alcohol.[3][4] Conversely, activation of GPR88 with agonists has been shown to reduce alcohol intake and seeking in various animal models.[5][6][7]

This document provides detailed application notes and protocols for utilizing GPR88 agonists, with a focus on the conceptual application of a tool compound like Gpr88-IN-1, in preclinical animal models of alcoholism. The information is based on published studies involving GPR88 agonists such as RTI-13951-33 and RTI-122, which serve as surrogates for this compound in the context of these protocols.

GPR88 Signaling Pathway

GPR88 functions as an inhibitory G protein-coupled receptor. It primarily couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase (AC). This action reduces the intracellular concentration of cyclic AMP (cAMP), a key second messenger involved in numerous cellular processes, including neuronal excitability and synaptic plasticity. The dampening of cAMP signaling is thought to be a primary mechanism through which GPR88 exerts its effects on neuronal function and behavior.[1]

Quantitative Data Summary

The following tables summarize the quantitative findings from key studies on the effects of GPR88 modulation in animal models of alcoholism.

Table 1: Effect of Gpr88 Knockout on Voluntary Alcohol Consumption

| Paradigm | Genotype | Alcohol Intake (g/kg/24h) | Water Intake (ml/24h) | Reference |

| 10% Alcohol Continuous Two-Bottle Choice | Gpr88 +/+ | ~4.5 | ~5.0 | [4] |

| Gpr88 -/- | ~6.3 (+39.9%) | ~5.0 | [4] | |

| 20% Alcohol Intermittent Two-Bottle Choice | Gpr88 +/+ | ~7.5 | Not Reported | [4] |

| Gpr88 -/- | ~12.2 (+63.3%) | Not Reported | [4] |

Table 2: Effect of GPR88 Agonist (RTI-13951-33) on Alcohol-Related Behaviors

| Paradigm | Animal Model | Treatment | Effect on Alcohol Intake/Behavior | Reference |

| Intermittent Access Two-Bottle Choice (20% Alcohol) | C57BL/6J Mice | RTI-13951-33 (30 mg/kg, IP) | Significant reduction in alcohol intake | [5][6] |

| Gpr88 -/- Mice | RTI-13951-33 (30 mg/kg, IP) | No effect on alcohol intake | [5][6] | |

| Drinking-in-the-Dark (20% Alcohol) | C57BL/6J Mice | RTI-13951-33 (30 mg/kg, IP) | Significant reduction in binge-like drinking | [5][6] |

| Gpr88 -/- Mice | RTI-13951-33 (30 mg/kg, IP) | No effect on binge-like drinking | [5][6] | |

| Alcohol Self-Administration | C57BL/6J Mice | RTI-13951-33 | Decreased nose-pokes, licks, and bursts of licks | [5][6] |

| Conditioned Place Preference (CPP) for Alcohol | C57BL/6J Mice | RTI-13951-33 (30 mg/kg, IP) | Reduced expression of alcohol-induced CPP | [5][6][8] |

| Alcohol Self-Administration | Rats | RTI-13951-33 | Dose-dependent reduction in alcohol self-administration | [7] |

Table 3: Effect of GPR88 Agonist (RTI-122) on Alcohol-Related Behaviors

| Paradigm | Animal Model | Treatment | Effect on Alcohol Intake/Behavior | Reference |

| Intermittent Access Two-Bottle Choice (20% Alcohol) | Wild-Type Mice | RTI-122 (10 mg/kg & 20 mg/kg, IP) | Significant reduction in alcohol intake at 4h and 24h | [9][10] |

| Gpr88 -/- Mice | RTI-122 (10 mg/kg & 20 mg/kg, IP) | No reduction in alcohol intake | [9][10] | |

| Operant Alcohol Self-Administration | Rats | RTI-122 | Dose-dependent reduction in alcohol self-administration | [9] |

| Progressive Ratio Responding for Alcohol | Rats | RTI-122 (5 & 10 mg/kg) | Lowered breakpoints, indicating reduced motivation | [10] |

Experimental Protocols

The following are detailed protocols for key behavioral assays used to evaluate the efficacy of GPR88 agonists in animal models of alcoholism.

Protocol 1: Intermittent Access to 20% Ethanol Two-Bottle Choice (IA-2BC)

This protocol is designed to induce high levels of voluntary alcohol consumption in rodents, modeling excessive or binge-like drinking.

Materials:

-

Standard mouse cages

-

Two drinking bottles per cage (with sipper tubes)

-

20% (v/v) ethanol solution

-

Tap water

-

This compound (or other GPR88 agonist)

-

Vehicle solution (e.g., sterile 0.9% saline)

-

Animal scale

Procedure:

-

Animal Housing and Acclimation:

-

Individually house male C57BL/6J mice.

-

Allow mice to acclimate to the housing conditions for at least one week with ad libitum access to food and water.

-

-

Induction of High Alcohol Consumption:

-

For 8 weeks, provide mice with 24-hour concurrent access to one bottle of 20% ethanol and one bottle of water on Mondays, Wednesdays, and Fridays.[5]

-

On the intervening days (Tuesdays, Thursdays, Saturdays, and Sundays), provide access to two bottles of water.

-

Monitor the body weight and fluid consumption of the animals regularly. The position of the ethanol and water bottles should be alternated to avoid side preference.

-

-

Drug Administration and Testing:

-

Once a stable baseline of alcohol intake is established, begin the drug testing phase.

-

On a designated drinking day, administer this compound or vehicle via the desired route (e.g., intraperitoneal injection, IP) at a specific time before the drinking session begins (e.g., 30-60 minutes prior).[5][9]

-

Measure the amount of ethanol and water consumed at various time points (e.g., 4 and 24 hours) after the start of the session.

-

-

Data Analysis:

-

Calculate alcohol intake in g/kg of body weight.

-

Compare the alcohol and water intake between the this compound-treated group and the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).

-

Protocol 2: Operant Alcohol Self-Administration

This protocol assesses the motivation and reinforcing properties of alcohol by requiring the animal to perform an action (e.g., a lever press or nose poke) to receive an alcohol reward.

Materials:

-

Operant conditioning chambers equipped with two levers (or nose-poke holes) and a liquid delivery system.

-

Ethanol solutions (e.g., 10% v/v)

-

Saccharin solutions (for fading procedure)

-

This compound

-

Vehicle solution

Procedure:

-

Acquisition of Alcohol Self-Administration:

-

Train animals (mice or rats) to self-administer alcohol in the operant chambers. A saccharin-fading procedure is often used to facilitate acquisition.[4]

-

Initially, animals are trained to press a lever for a solution containing both saccharin and a low concentration of alcohol.

-

Over successive training sessions, the concentration of saccharin is gradually decreased while the concentration of alcohol is increased until the animals are self-administering 10% ethanol.[4]

-

-

Fixed Ratio (FR) Training:

-

Once the animals have acquired self-administration, they are trained on a fixed-ratio schedule of reinforcement (e.g., FR1, where one lever press results in one reward).

-

The ratio can be progressively increased (e.g., to FR3 or FR5) to increase the work required for a reward.[4]

-

-

Stable Baseline and Drug Testing:

-

Allow animals to achieve a stable baseline of responding for 10% ethanol.

-

Prior to a test session, administer this compound or vehicle.

-

Place the animal in the operant chamber and record the number of presses on the active (reward-delivering) and inactive levers, the number of licks, and the number of rewards earned over a set period (e.g., a 4-hour session).[6]

-

-

Data Analysis:

-

Compare the number of active and inactive lever presses, licks, and rewards between the drug-treated and vehicle-treated groups.

-

Protocol 3: Alcohol-Induced Conditioned Place Preference (CPP)

This paradigm is used to assess the rewarding properties of alcohol by measuring the animal's preference for an environment that has been paired with alcohol administration.

Materials:

-

A three-chamber CPP apparatus (two distinct conditioning chambers separated by a neutral starting chamber).

-

Ethanol solution (e.g., 1.8 g/kg)

-

Saline solution

-

This compound

-

Vehicle solution

Procedure:

-

Pre-Conditioning (Baseline Preference Test):

-

On day 1, place the animal in the central chamber and allow it to freely explore all three chambers for a set duration (e.g., 15 minutes).

-

Record the time spent in each of the two larger chambers to determine any initial preference. Animals with a strong unconditioned preference for one side are typically excluded.

-

-

Conditioning Phase (6 days):

-

This phase consists of alternating injections of alcohol and saline.

-

On alcohol conditioning days (e.g., days 2, 4, 6), administer alcohol (e.g., 1.8 g/kg, IP) and immediately confine the animal to one of the conditioning chambers for a set duration (e.g., 30 minutes).[8]

-

On saline conditioning days (e.g., days 3, 5, 7), administer saline and confine the animal to the opposite chamber for the same duration. The pairing of a specific chamber with alcohol should be counterbalanced across animals.

-

-

Post-Conditioning (Expression Test):

-

On day 8, to test the expression of CPP, administer the vehicle or this compound (e.g., 30 mg/kg, IP) 30 minutes before the test.[8]

-

Place the animal in the central chamber and allow it to freely explore all three chambers for 15 minutes.

-

Record the time spent in each chamber.

-

-

Data Analysis:

-

Calculate a CPP score by subtracting the time spent in the alcohol-paired chamber during the pre-conditioning phase from the time spent in the same chamber during the post-conditioning phase.

-

Compare the CPP scores between the vehicle-treated and this compound-treated groups. A reduction in the CPP score by the GPR88 agonist indicates a decrease in the rewarding effects of alcohol.[5][8]

-

References

- 1. Orphan Receptor GPR88 as an Emerging Neurotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Orphan peptide and G protein‐coupled receptor signalling in alcohol use disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Increased Alcohol Seeking in Mice Lacking Gpr88 Involves Dysfunctional Mesocorticolimbic Networks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Increased alcohol seeking in mice lacking Gpr88 involves dysfunctional mesocorticolimbic networks - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The GPR88 agonist RTI-13951-33 reduces alcohol drinking and seeking in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of a Potent, Selective, and Brain-Penetrant Small Molecule that Activates the Orphan Receptor GPR88 and Reduces Alcohol Intake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The GPR88 agonist RTI‐13951‐33 reduces alcohol drinking and seeking in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The GPR88 Agonist RTI‐122 Reduces Alcohol‐Related Motivation and Consumption - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Gpr88 Modulator Administration in Mice

These application notes provide detailed protocols for the administration of Gpr88 modulators in mice, aimed at researchers, scientists, and drug development professionals. The following sections outline common administration routes, vehicle formulations, and experimental workflows based on preclinical studies of GPR88 agonists. While a specific compound "Gpr88-IN-1" is not extensively documented in the available literature, the protocols described for other GPR88 modulators, such as RTI-13951-33 and Compound 19, serve as a valuable guide for in vivo studies.

Introduction to GPR88

The G-protein coupled receptor 88 (GPR88) is an orphan receptor predominantly expressed in the striatum of the brain.[1][2] Its strategic location in brain regions associated with motor control, cognition, and reward processing has made it a significant target for the development of therapeutics for central nervous system (CNS) disorders.[1][3] Preclinical studies involving GPR88 knockout mice have highlighted its role in modulating dopamine signaling and its implication in conditions like Parkinson's disease, schizophrenia, and addiction.[4] The development of small molecule agonists and the exploration of their effects in vivo have been crucial in understanding the therapeutic potential of targeting GPR88.[1][3][5]

Administration Routes and Considerations

The choice of administration route for GPR88 modulators in mice is critical for achieving desired systemic exposure and central nervous system penetration. The most commonly documented routes in preclinical studies are intraperitoneal (IP) and intracerebroventricular (ICV) injections.

Intraperitoneal (IP) Injection: This is a common systemic administration route that offers good absorption into the bloodstream. For GPR88 modulators intended for CNS action, brain penetrance is a key factor. Compounds like RTI-13951-33 have been shown to be brain-penetrant following IP administration.[5]

Intracerebroventricular (ICV) Injection: This route involves direct administration into the cerebral ventricles, bypassing the blood-brain barrier. It is often used to study the direct central effects of a compound, especially for those with poor brain permeability.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the administration of GPR88 agonists in mice as reported in the literature.

Table 1: Intraperitoneal (IP) Administration of GPR88 Agonists

| Compound | Dose Range (mg/kg) | Vehicle | Species | Key Findings | Reference |

| RTI-13951-33 | 10 and 20 | Not specified | Rats | Significantly reduced alcohol self-administration and intake. | [1][5] |

| Morphine | 5 | Saline | Mice | Used in locomotor sensitization studies in Gpr88 knockout mice. | [6][7] |

| Morphine | 30 | Saline | Mice | Used in studies of pharmacological withdrawal in Gpr88 knockout mice. | [6][7] |

Table 2: Intracerebroventricular (ICV) Administration of a GPR88 Agonist

| Compound | Dose (nmol) | Injection Volume (µl) | Vehicle | Species | Key Findings | Reference | |---|---|---|---|---|---| | Compound 19 | 10 | 5 | 0.9% Saline | Mice | Reduced morphine-induced locomotor activity. |[6][7] |

Experimental Protocols

Protocol 1: Intraperitoneal (IP) Administration of a GPR88 Modulator

This protocol is based on the methodology for administering brain-penetrant small molecules to rodents.

Materials:

-

GPR88 modulator (e.g., a this compound analog)

-

Appropriate vehicle (e.g., saline, DMSO/saline mixture, cyclodextrin-based formulation)

-

Sterile syringes (1 ml) and needles (25-27 gauge)

-

70% ethanol

-

Mouse scale

-

Appropriate personal protective equipment (PPE)

Procedure:

-

Dose Calculation:

-

Weigh the mouse to determine the exact body weight.

-

Calculate the volume of the drug solution to be injected based on the desired dose (in mg/kg) and the concentration of the drug solution. For example, for a 10 mg/kg dose in a 25 g mouse, the total dose is 0.25 mg. If the drug concentration is 1 mg/ml, you would inject 0.25 ml.

-

-

Drug Preparation:

-

Prepare the GPR88 modulator solution in the chosen vehicle at the desired concentration. Ensure the compound is fully dissolved. Sonication or gentle warming may be necessary for some compounds.

-

The final formulation should be sterile and isotonic if possible.

-

-

Animal Restraint:

-

Gently but firmly restrain the mouse by scruffing the neck and back to expose the abdomen.

-

-

Injection:

-

Wipe the injection site on the lower quadrant of the abdomen with 70% ethanol.

-

Insert the needle at a 15-30 degree angle into the peritoneal cavity, being careful to avoid puncturing internal organs.

-

Gently aspirate to ensure the needle is not in a blood vessel or organ.

-

Slowly inject the calculated volume of the drug solution.

-

Withdraw the needle and return the mouse to its cage.

-

-

Post-injection Monitoring:

-

Monitor the mouse for any adverse reactions, such as distress or signs of toxicity, for a few hours post-injection.

-

Protocol 2: Intracerebroventricular (ICV) Cannula Implantation and Injection

This protocol describes the surgical implantation of a guide cannula for repeated ICV injections.

Materials:

-

Stereotaxic apparatus

-

Anesthesia (e.g., isoflurane)

-

Surgical tools (scalpel, forceps, drill)

-

Guide cannula and dummy cannula

-

Dental cement

-

Internal injection cannula

-

Hamilton syringe (10 µl)

-

GPR88 modulator solution in sterile saline

-

Analgesics and post-operative care supplies

Procedure:

Part A: Cannula Implantation Surgery

-

Anesthesia and Stereotaxic Mounting:

-

Anesthetize the mouse using isoflurane.

-

Mount the mouse in a stereotaxic frame, ensuring the head is level.

-

-

Surgical Site Preparation:

-

Shave the fur from the surgical area and clean with an antiseptic solution.

-

Make a midline incision on the scalp to expose the skull.

-

-

Cannula Implantation:

-

Identify the bregma and determine the stereotaxic coordinates for the lateral ventricle (a common target is -0.2 mm posterior to bregma, 1.0 mm lateral to the midline, and 2.5 mm ventral from the skull surface).

-

Drill a small hole at the target coordinates.

-

Slowly lower the guide cannula to the desired depth.

-

Secure the cannula to the skull using dental cement.

-

Insert a dummy cannula to keep the guide cannula patent.

-

-

Post-operative Care:

-

Administer analgesics as prescribed.

-

Allow the mouse to recover for at least one week before any injections.

-

Part B: ICV Injection

-

Preparation:

-

Gently handle the mouse to minimize stress.

-

Remove the dummy cannula from the guide cannula.

-

Load the Hamilton syringe with the GPR88 modulator solution.

-

-

Injection:

-

Post-injection:

-

Gently remove the injection cannula and replace the dummy cannula.

-

Return the mouse to its home cage and monitor for behavioral changes.

-

Visualizations

Caption: GPR88 signaling pathway modulation.

Caption: Intraperitoneal injection workflow.

Caption: ICV administration workflow.

References

- 1. Orphan Receptor GPR88 as an Emerging Neurotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Orphan receptor GPR88 as a potential therapeutic target for CNS disorders - an in silico approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and pharmacological validation of a novel radioligand for the orphan GPR88 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of a potent, selective, and brain-penetrant small molecule that activates the orphan receptor GPR88 and reduces alcohol intake | RTI [rti.org]

- 6. The orphan receptor GPR88 blunts the signaling of opioid receptors and multiple striatal GPCRs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The orphan receptor GPR88 blunts the signaling of opioid receptors and multiple striatal GPCRs | eLife [elifesciences.org]

Application Note: Gpr88-IN-1 Protocol for cAMP Functional Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

GPR88 is an orphan G protein-coupled receptor (GPCR) predominantly expressed in the striatum region of the brain.[1] It is implicated in a variety of behavioral functions, including mood, cognition, and motor control, making it an emerging therapeutic target for several central nervous system (CNS) disorders.[1] Pharmacological studies have demonstrated that GPR88 couples to Gαi/o proteins.[1] Activation of the receptor leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1] Gpr88-IN-1 is a compound identified as an inhibitor of the GPR88 receptor and serves as a tool for investigating the receptor's function and its potential as a drug target.[2]

This document provides a detailed protocol for a cAMP functional assay to characterize the inhibitory activity of this compound. The assay is designed to measure the ability of this compound to antagonize the effect of a known GPR88 agonist.

Assay Principle

The GPR88 receptor's natural signaling pathway involves the inhibition of cAMP production. To measure this decrease effectively in a cell-based assay, intracellular cAMP levels are first artificially stimulated using Forskolin, a direct activator of adenylyl cyclase. A GPR88 agonist will then inhibit this Forskolin-stimulated cAMP production. The inhibitor, this compound, is expected to block the action of the agonist, thereby restoring cAMP levels. The potency of this compound is determined by measuring its ability to reverse the agonist-induced decrease in cAMP in a concentration-dependent manner, from which an IC₅₀ value can be calculated.

GPR88 Signaling Pathway

The following diagram illustrates the Gαi-coupled signaling cascade of the GPR88 receptor and the points of intervention for agonists, inhibitors, and Forskolin.

Quantitative Data Summary

To characterize an antagonist such as this compound, a potent and selective agonist is required to stimulate the receptor. The tables below summarize the potency (EC₅₀) of commonly used GPR88 agonists in cAMP assays. The IC₅₀ for this compound can be determined using the protocol provided herein.

Table 1: GPR88 Agonist Potency in cAMP Functional Assays

| Compound | Cell Line | Assay Type | EC₅₀ (nM) | Reference |

|---|---|---|---|---|

| RTI-13951-33 | CHO (hGPR88) | LANCE cAMP | 25 | [1] |

| (1R,2R)-2-PCCA | HEK293 (hGPR88) | GloSensor cAMP | 603 | [1] |

| (1R,2R)-2-PCCA | CHO (hGPR88) | LANCE cAMP | 56 | [1] |

| 2-PCCA | HEK293 | - | 116 |[2] |

Table 2: GPR88 Inhibitor Potency (To Be Determined)

| Compound | Cell Line | Assay Type | IC₅₀ (nM) |

|---|

| this compound | CHO or HEK293 (hGPR88) | cAMP Functional Assay | To be determined experimentally |

Note: A specific IC₅₀ value for this compound in a cAMP functional assay is not currently available in the public scientific literature. The protocol below provides the methodology to determine this value.

Experimental Protocol

This protocol is designed for a 384-well plate format using a homogenous time-resolved fluorescence (HTRF) or similar luminescence-based cAMP detection kit. It describes how to measure the inhibitory effect of this compound on GPR88 receptor activation by a reference agonist.

Materials and Reagents

-

Cell Line: CHO-K1 or HEK293 cells stably expressing human GPR88 (e.g., PPLS-HA-hGPR88-CHO).

-

Cell Culture Medium: DMEM/F12, 10% FBS, appropriate selection antibiotic (e.g., 10 µg/mL puromycin).

-

Assay Plate: White, opaque, 384-well, low-volume, tissue-culture treated plates.

-

Reagents:

-

This compound (Test Inhibitor)

-

RTI-13951-33 or other suitable GPR88 agonist (Reference Agonist)

-

Forskolin

-

3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor

-

Assay Buffer (e.g., HBSS with 20 mM HEPES)

-

cAMP Detection Kit (e.g., HTRF, LANCE, GloSensor)

-

DMSO (for compound dilution)

-

Assay Workflow Diagram

Step-by-Step Procedure

Day 1: Cell Plating

-

Culture GPR88-expressing cells under standard conditions until they reach approximately 80-90% confluency.

-

Harvest the cells using a non-enzymatic dissociation buffer and perform a cell count.

-

Dilute the cell suspension in fresh culture medium to the desired seeding density (typically 2,000-10,000 cells/well, to be optimized).

-

Dispense 10 µL of the cell suspension into each well of a 384-well white assay plate.

-

Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂.

Day 2: Compound Addition and Cell Stimulation

-

Prepare this compound (Inhibitor): Prepare a 10-point, 3-fold serial dilution of this compound in 100% DMSO. Then, dilute this series in assay buffer to achieve a 4X final concentration.

-

Prepare Controls (4X):

-

Basal Control: Assay buffer with corresponding DMSO concentration.

-

Forskolin Control (Max Signal): Assay buffer with Forskolin at the desired concentration (e.g., 3 µM).

-

Agonist Control (Min Signal): Assay buffer with Forskolin plus the reference agonist (e.g., RTI-13951-33) at a concentration that gives ~80% of its maximal effect (EC₈₀).

-

-

Add Inhibitor: Add 5 µL of the 4X this compound dilutions or 4X Basal control to the appropriate wells containing cells.

-

Add Agonist/Forskolin Mix: Add 5 µL of the 4X Agonist Control mix to the inhibitor-treated wells. Add 5 µL of the 4X Forskolin Control and 4X Basal Control to their respective wells. The final volume is now 20 µL.

-

Incubation: Gently mix the plate and incubate for 30 minutes at room temperature.

Day 2: Cell Lysis and cAMP Detection

-

Following the manufacturer's instructions for your chosen cAMP detection kit, prepare the lysis buffer and detection reagents.

-

Add the specified volume of the detection reagent mix (e.g., 10 µL + 10 µL of HTRF reagents) to all wells.

-

Seal the plate and incubate for 60 minutes at room temperature, protected from light.

-

Read the plate on a compatible plate reader (e.g., an HTRF-certified reader).

Data Analysis

-

The raw data (e.g., ratio of emission at 665 nm / 620 nm for HTRF) is first normalized.

-

The signal from the "Agonist Control" wells (Forskolin + Agonist) is set as 0% activity, and the signal from the "Forskolin Control" wells (Forskolin only) is set as 100% activity.

-

Plot the normalized percent activity against the logarithm of the this compound concentration.

-

Fit the resulting concentration-response curve using a four-parameter logistic equation (sigmoidal dose-response with variable slope) to determine the IC₅₀ value for this compound.

This protocol provides a robust framework for characterizing the inhibitory activity of this compound and other potential antagonists at the GPR88 receptor, facilitating further research into its role in CNS disorders.

References

Application Notes and Protocols for Calcium Mobilization Assay with Gpr88-IN-1

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for utilizing a calcium mobilization assay to characterize the inhibitory activity of Gpr88-IN-1 on the G protein-coupled receptor 88 (GPR88). GPR88 is an orphan GPCR predominantly expressed in the striatum and is a promising therapeutic target for central nervous system disorders.[1][2]

Introduction to GPR88 and Calcium Mobilization Assays

GPR88 is a Class A rhodopsin family orphan GPCR implicated in various neurological and psychiatric conditions, including Parkinson's disease, schizophrenia, and addiction.[1] Its endogenous ligand is currently unknown, making the characterization of synthetic ligands crucial for understanding its function and for drug development.[1][3] GPR88 naturally couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[2][4]

Standard calcium mobilization assays are designed to detect the activation of Gαq-coupled GPCRs, which stimulate phospholipase C (PLC) to produce inositol trisphosphate (IP3). IP3 then triggers the release of calcium from intracellular stores.[5] Since GPR88 does not natively couple to Gαq, a direct measurement of calcium mobilization upon its activation is not feasible.[1][6] To overcome this, a common strategy is to co-express GPR88 with a promiscuous or chimeric G protein, such as Gαqi5, in a host cell line like Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells.[6][7][8] The Gαqi5 protein allows the Gαi/o-coupled GPR88 to redirect its signaling through the Gαq pathway, resulting in a measurable increase in intracellular calcium upon agonist stimulation.[6][7] This engineered cellular system provides a robust platform for high-throughput screening and characterization of GPR88 ligands, including agonists and antagonists/inhibitors like this compound.[6][7][8][9]

GPR88 Signaling Pathway Diagram

Caption: GPR88 signaling pathways.

Experimental Protocol: Characterization of this compound using a Calcium Mobilization Assay

This protocol details the steps to determine the inhibitory potency (IC50) of this compound by measuring its ability to block agonist-induced calcium mobilization in a stably transfected cell line co-expressing human GPR88 and the promiscuous Gαqi5 protein.

Materials and Reagents

-

Cell Line: CHO-K1 or HEK293 cells stably co-expressing human GPR88 and Gαqi5 (CHO-Gαqi5-GPR88).

-

Culture Medium: DMEM/F-12 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and appropriate selection antibiotics (e.g., G418, Puromycin).

-

Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Calcium-sensitive dye: Fluo-4 AM or equivalent.

-

Probenecid: An anion-transport inhibitor to prevent dye leakage from cells (if required for the chosen cell line).[10][11]

-

GPR88 Agonist: (1R,2R)-2-PCCA or RTI-13951-33.

-

Test Compound: this compound.

-

Control Compounds: A known GPR88 antagonist (if available) and a vehicle control (e.g., DMSO).

-

Assay Plates: Black-walled, clear-bottom 96-well or 384-well microplates.

-

Instrumentation: Fluorescent Imaging Plate Reader (FLIPR) or a similar microplate reader with automated liquid handling capable of kinetic fluorescence reading.

Experimental Workflow Diagram

References

- 1. Orphan Receptor GPR88 as an Emerging Neurotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

- 6. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BioKB - Publication [biokb.lcsb.uni.lu]

- 8. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]

- 11. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]

Application Notes and Protocols: Measuring Gpr88-IN-1 Activity with a GTPγS Binding Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

GPR88 is an orphan G protein-coupled receptor (GPCR) predominantly expressed in the striatum, a key region of the brain involved in motor control, cognition, and reward.[1][2][3] Its strategic location and involvement in various neurological processes have made it a promising therapeutic target for central nervous system disorders such as schizophrenia, Parkinson's disease, and addiction.[1][4] GPR88 is known to couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cyclic AMP (cAMP) levels.[4]

Gpr88-IN-1 is a known inhibitor of GPR88.[5] A robust method for quantifying the activity of such compounds is essential for drug discovery and development. The GTPγS binding assay is a widely used functional assay that directly measures the activation of G proteins, an early event in the GPCR signaling cascade.[6][7] This assay provides a valuable tool to determine the potency and efficacy of ligands like this compound.[6] This document provides detailed protocols and application notes for utilizing a GTPγS binding assay to characterize the inhibitory activity of this compound.

Principle of the GTPγS Binding Assay

The GTPγS binding assay measures the agonist-induced exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the Gα subunit of a heterotrimeric G protein.[7] In this assay, a non-hydrolyzable GTP analog, [³⁵S]GTPγS, is used.[6] When a GPCR is activated by an agonist, it catalyzes the release of GDP from the Gα subunit, allowing [³⁵S]GTPγS to bind.[6][7] Because [³⁵S]GTPγS is resistant to the intrinsic GTPase activity of the Gα subunit, it remains bound, leading to an accumulation of radioactivity in the cell membranes.[6][7] This accumulated radioactivity is proportional to the level of G protein activation and can be measured.

For an inhibitor like this compound, its activity is determined by its ability to counteract the agonist-stimulated [³⁵S]GTPγS binding. The assay can be used to determine the half-maximal inhibitory concentration (IC₅₀) of the inhibitor.

GPR88 Signaling Pathway

The following diagram illustrates the canonical signaling pathway of GPR88.

Caption: GPR88 signaling pathway.

Experimental Workflow

The general workflow for a [³⁵S]GTPγS binding assay to measure this compound activity is depicted below.

Caption: GTPγS binding assay workflow.

Experimental Protocols

This protocol is designed for a 96-well plate format. It is recommended to optimize assay conditions, such as membrane protein concentration and incubation time, for your specific system.

Materials and Reagents

-

Membranes: Crude membrane preparations from cells stably expressing human GPR88 or from rodent striatal tissue.

-

[³⁵S]GTPγS: Specific activity >1000 Ci/mmol.

-

GTPγS (unlabeled): For determining non-specific binding.

-

GDP: Guanosine 5'-diphosphate.

-

GPR88 Agonist: e.g., 2-PCCA or RTI-13951-33.

-

This compound

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA.

-

Scintillation Cocktail

-

96-well Filter Plates (e.g., GF/B filters)

-

Plate Scintillation Counter

Membrane Preparation

-

Cell Culture: Culture cells expressing GPR88 to confluency.

-

Harvesting: Scrape cells into ice-cold PBS and centrifuge at 1,000 x g for 5 minutes at 4°C.

-

Lysis: Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenize using a Dounce homogenizer or sonicator.

-

Centrifugation: Centrifuge the homogenate at 40,000 x g for 30 minutes at 4°C.

-

Washing: Discard the supernatant and resuspend the membrane pellet in fresh assay buffer.

-

Protein Quantification: Determine the protein concentration using a standard method (e.g., BCA assay).

-

Storage: Aliquot the membranes and store at -80°C until use.

[³⁵S]GTPγS Binding Assay Protocol

-

Prepare Reagents:

-

Prepare serial dilutions of this compound in assay buffer.

-

Prepare a solution of GPR88 agonist at a concentration that gives a submaximal but robust stimulation (e.g., its EC₈₀).

-

Prepare a solution of GDP in assay buffer (final concentration in the assay is typically 10-100 µM).

-

Prepare a solution of [³⁵S]GTPγS in assay buffer (final concentration is typically 0.05-0.1 nM).

-

Prepare a solution of unlabeled GTPγS for determining non-specific binding (final concentration 10 µM).

-

-

Assay Plate Setup (per well):

-

Total Binding: 25 µL assay buffer

-

Agonist-Stimulated Binding: 25 µL GPR88 agonist

-

Inhibitor Testing: 25 µL of this compound dilution + 25 µL GPR88 agonist

-

Non-specific Binding: 25 µL unlabeled GTPγS

-

-

Add Membranes: Add 50 µL of diluted membrane preparation (typically 5-20 µg of protein per well) to all wells.

-

Pre-incubation: Incubate the plate for 15-30 minutes at 30°C to allow the compounds and agonist to bind to the receptors.

-

Start the Reaction: Add 25 µL of the [³⁵S]GTPγS/GDP mixture to all wells to initiate the binding reaction.

-

Incubation: Incubate the plate for 30-60 minutes at 30°C with gentle shaking.

-

Terminate the Reaction: Terminate the assay by rapid filtration through the 96-well filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Detection:

-

Dry the filter plate.

-

Add scintillation cocktail to each well.

-

Count the radioactivity in each well using a plate scintillation counter.

-

Data Analysis

-

Calculate Specific Binding:

-

Specific Binding = Total Binding - Non-specific Binding.

-

Agonist-stimulated Specific Binding = (Binding in the presence of agonist) - (Non-specific Binding).

-

-

Calculate Percent Inhibition:

-

% Inhibition = 100 * (1 - [(Binding with Inhibitor + Agonist) - Basal Binding] / [Agonist-stimulated Binding - Basal Binding])

-

-

Determine IC₅₀:

-

Plot the percent inhibition against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC₅₀ value.

-

Data Presentation

The following table provides an example of how to present the quantitative data for this compound obtained from a GTPγS binding assay.

| Compound | Assay Type | Parameter | Value (nM) | Emax (%) |

| This compound | [³⁵S]GTPγS Binding Assay | IC₅₀ | 150 | 95 |

| GPR88 Agonist | [³⁵S]GTPγS Binding Assay | EC₅₀ | 50 | 100 |

Note: The values presented in this table are for illustrative purposes only and may not represent the actual experimental data for this compound.

Troubleshooting

| Issue | Possible Cause | Suggestion |

| High Non-specific Binding | Insufficient washing | Increase the number of washes or the volume of wash buffer. |

| Filter plate not pre-soaked | Pre-soak the filter plate with wash buffer before filtration. | |

| Low Signal-to-Noise Ratio | Low receptor expression | Use a cell line with higher GPR88 expression or increase the amount of membrane protein per well. |

| Suboptimal assay conditions | Optimize Mg²⁺ and GDP concentrations, incubation time, and temperature. | |

| High Variability between Replicates | Inaccurate pipetting | Use calibrated pipettes and ensure proper mixing of reagents. |

| Inconsistent washing | Ensure consistent and rapid washing of all wells. |

These application notes and protocols provide a comprehensive guide for researchers to effectively utilize the GTPγS binding assay for characterizing the activity of this compound and other potential modulators of the GPR88 receptor.

References

- 1. Orphan Receptor GPR88 as an Emerging Neurotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GPR88 - a putative signaling molecule predominantly expressed in the striatum: Cellular localization and developmental regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. guidetopharmacology.org [guidetopharmacology.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 7. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Gpr88-IN-1 solubility issues and solutions